molecular formula C10H15NO B12787304 Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- CAS No. 361382-05-0

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)-

Cat. No.: B12787304
CAS No.: 361382-05-0
M. Wt: 165.23 g/mol
InChI Key: UOZNVPFVNBRISY-UWVGGRQHSA-N
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Description

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is a chemical compound with the molecular formula C10H15NO. It is a derivative of benzyl alcohol and contains an amino group attached to a propyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Another method includes the reductive amination of benzaldehyde with a suitable amine under hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and catalysts to achieve efficient and cost-effective synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: The major products include benzaldehyde and benzoic acid.

    Reduction: The major products are benzyl alcohol and primary amines.

    Substitution: The major products are various substituted benzyl derivatives.

Scientific Research Applications

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, alpha-(1-aminopropyl)-4-methoxy-, [R-(R,S)]-**: This compound has a methoxy group attached to the benzene ring, which can influence its reactivity and applications.
  • Benzenemethanol, alpha-(1-methylamino)ethyl-: This compound contains a methylamino group, which can alter its chemical properties and biological activity.

Uniqueness

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is unique due to its specific stereochemistry and functional groups. The presence of the amino group and the propyl chain allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

361382-05-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2S)-2-amino-1-phenylbutan-1-ol

InChI

InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3/t9-,10-/m0/s1

InChI Key

UOZNVPFVNBRISY-UWVGGRQHSA-N

Isomeric SMILES

CC[C@@H]([C@H](C1=CC=CC=C1)O)N

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)N

Origin of Product

United States

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